molecular formula C50H99F3N32O11 B6295708 Octaarginine Trifluoroacetate CAS No. 148796-86-5

Octaarginine Trifluoroacetate

Cat. No. B6295708
CAS RN: 148796-86-5
M. Wt: 1381.5 g/mol
InChI Key: IZYRKBFCCCZTDD-GZNSWUDSSA-N
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Description

Octaarginine Trifluoroacetate is a cell-penetrating peptide (CPP) that has been employed for enhancing the gene and drug delivery efficacy of nanoparticles . It is a potent inhibitor of proteasome activities .


Synthesis Analysis

Octaarginine (R8) can be conjugated to carboxylated graphene oxide by a two-step amidation process. The process of peptide conjugation is analyzed by Fourier transform infrared (FTIR), atomic force microscopy (AFM), UV-vis spectroscopy, and X-ray diffraction (XRD) .


Molecular Structure Analysis

The molecular weight of Octaarginine Trifluoroacetate is 1267.52, and its molecular formula is C48H98N32O9 .


Chemical Reactions Analysis

The peptide is conjugated in different ratios (0.1–1.5 μmol per mg of GO) to carboxylated graphene oxide. A reduction in nano-carrier stability in both aqueous solution and cell culture media is observed when the amount of peptide is increased to more than 1 μmol mg −1 .


Physical And Chemical Properties Analysis

The AFM and XRD results show a significant increase in the thickness of nano graphene oxide sheets (NGOS) from 0.8 to 2–7 nm as well as an increase in the GO interlying space after the R8-functionalization process .

Scientific Research Applications

Gene Delivery

Octaarginine Trifluoroacetate has been used in the synthesis and characterization of an octaarginine functionalized graphene oxide nano-carrier for gene delivery applications . The feasibility of octaarginine (R8) functionalized graphene oxide (GO) as a novel nano-carrier for gene delivery has been investigated . A DNA plasmid expressing enhanced green fluorescent protein (pEGFP) is used as a model gene to study the R8–GO transfection ability into mammalian cells .

Drug Delivery

Octaarginine Trifluoroacetate has been employed for enhancing the drug delivery efficacy of nanoparticles . The cell-penetrating peptides (CPPs) like Octaarginine Trifluoroacetate have been used to enhance the drug delivery efficacy of nanoparticles .

Nano-Carrier Development

Octaarginine Trifluoroacetate has been used in the development of a multifunctional envelope-type nano device (MEND) that mimics an envelope-type virus . MEND particles contain a DNA core packaged into a lipid envelope modified with an octaarginine peptide .

Transfection

Octaarginine Trifluoroacetate has been used in MEND-mediated transfection of a luciferase expression plasmid . This achieved comparable efficiency to adenovirus-mediated transfection, with lower associated cytotoxicity .

Hair Growth

Topical application of MEND particles containing constitutively active bone morphogenetic protein (BMP) type IA receptor (caBmpr1a) gene, which had been developed using Octaarginine Trifluoroacetate, had a significant impact on hair growth in vivo .

Biotechnology Therapeutics and Clinical Applications

The R8-conjugated GO could be a promising nano-carrier for gene delivery with relevance in biotechnology therapeutics and clinical applications .

Mechanism of Action

Target of Action

Octaarginine Trifluoroacetate (R8) primarily targets mammalian cells for gene delivery . It is used as a cell-penetrating peptide (CPP) to enhance the gene and drug delivery efficacy of nanoparticles . A DNA plasmid expressing enhanced green fluorescent protein (pEGFP) is often used as a model gene to study the R8 transfection ability into mammalian cells .

Mode of Action

R8 interacts with its targets by translocating through cell membranes . When a stearyl moiety is attached to the n-terminus of octaarginine, the internalization shifts mainly to an endocytosis-dependent pathway .

Biochemical Pathways

The biochemical pathways affected by R8 involve the transfection of genes into cells. Both octaarginine and stearyl-octaarginine are able to carry plasmid DNA into cells . Their complexes with plasmid DNA are internalized via the same pathway, presumably, the clathrin-mediated pathway of endocytosis .

Pharmacokinetics

The amount of peptide bound to graphene oxide (go) is optimized to obtain the highest transfection of pegfp into the cells . This suggests that the bioavailability of R8 is influenced by the amount of peptide used.

Result of Action

The result of R8 action is the successful attachment of the peptide to GO, leading to an increase in the thickness of nano graphene oxide sheets (NGOS) and an increase in the GO interlying space . This results in the highest DNA loading on the peptide functionalized GO at certain ratios . Consequently, the conjugated peptide sample shows the highest conjugational efficiency and EGFP gene expression along with improved dispersibility and biocompatibility .

Action Environment

The action of R8 is influenced by environmental factors. For instance, a reduction in nano-carrier stability in both aqueous solution and cell culture media is observed when the amount of peptide is increased to more than 1 μmol mg −1 . Furthermore, the presence of TFA in the environment may result from the atmospheric degradation of fluorocarbons such as some hydrofluorocarbons (HFCs) .

properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H98N32O9.C2HF3O2/c49-25(9-1-17-66-41(50)51)33(81)74-26(10-2-18-67-42(52)53)34(82)75-27(11-3-19-68-43(54)55)35(83)76-28(12-4-20-69-44(56)57)36(84)77-29(13-5-21-70-45(58)59)37(85)78-30(14-6-22-71-46(60)61)38(86)79-31(15-7-23-72-47(62)63)39(87)80-32(40(88)89)16-8-24-73-48(64)65;3-2(4,5)1(6)7/h25-32H,1-24,49H2,(H,74,81)(H,75,82)(H,76,83)(H,77,84)(H,78,85)(H,79,86)(H,80,87)(H,88,89)(H4,50,51,66)(H4,52,53,67)(H4,54,55,68)(H4,56,57,69)(H4,58,59,70)(H4,60,61,71)(H4,62,63,72)(H4,64,65,73);(H,6,7)/t25-,26-,27-,28?,29-,30-,31-,32-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZYRKBFCCCZTDD-GZNSWUDSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)N)CN=C(N)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N)CN=C(N)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H99F3N32O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Octaarginine Trifluoroacetate

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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